molecular formula C12H16N6O B4448319 4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B4448319
M. Wt: 260.30 g/mol
InChI Key: RNQILCGFAIXGGI-UHFFFAOYSA-N
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Description

“4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine” typically involves multiple steps, including the formation of the pyrimidine ring, the triazole ring, and the oxolane moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazines and nitriles or through click chemistry using azides and alkynes.

    Attachment of the Oxolane Moiety: The oxolane group can be introduced through nucleophilic substitution reactions using oxirane derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors, altering their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine: Lacks the oxolane moiety.

    N-(oxolan-2-ylmethyl)pyrimidin-2-amine: Lacks the triazole ring.

    4-(1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine: Lacks the methyl group on the triazole ring.

Uniqueness

The uniqueness of “4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine” lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-18-11(15-8-16-18)10-4-5-13-12(17-10)14-7-9-3-2-6-19-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQILCGFAIXGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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